molecular formula C19H32O3 B14500643 Methyl 10-(5-butylfuran-2-YL)decanoate CAS No. 64137-44-6

Methyl 10-(5-butylfuran-2-YL)decanoate

Cat. No.: B14500643
CAS No.: 64137-44-6
M. Wt: 308.5 g/mol
InChI Key: MTWNUDPVNZPHHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 10-(5-butylfuran-2-yl)decanoate typically involves the esterification of 10-(5-butylfuran-2-yl)decanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(5-butylfuran-2-yl)decanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The butyl group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: 10-(5-butylfuran-2-yl)decanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 10-(5-butylfuran-2-yl)decanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of esters with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 10-(5-butylfuran-2-yl)decanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The furan ring may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl decanoate
  • Methyl 10-(5-methylfuran-2-yl)decanoate
  • Methyl 10-(5-ethylfuran-2-yl)decanoate

Uniqueness

Methyl 10-(5-butylfuran-2-yl)decanoate is unique due to the presence of the butyl-substituted furan ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity and interactions with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

64137-44-6

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 10-(5-butylfuran-2-yl)decanoate

InChI

InChI=1S/C19H32O3/c1-3-4-12-17-15-16-18(22-17)13-10-8-6-5-7-9-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

MTWNUDPVNZPHHN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(O1)CCCCCCCCCC(=O)OC

Origin of Product

United States

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